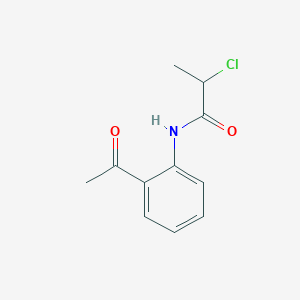

N-(2-acetylphenyl)-2-chloropropanamide

CAS No.: 156001-00-2

Cat. No.: VC7153785

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156001-00-2 |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 |

| IUPAC Name | N-(2-acetylphenyl)-2-chloropropanamide |

| Standard InChI | InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15) |

| Standard InChI Key | BUZYMCIZGRSBMA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomerism

N-(2-Acetylphenyl)-2-chloropropanamide belongs to the acylated aniline family, where the acetyl group occupies the ortho position relative to the amide bond. The IUPAC name N-(2-acetylphenyl)-2-chloropropanamide unambiguously defines its structure . This contrasts with the para-substituted isomer N-(4-acetylphenyl)-2-chloropropanamide (CAS 156369-45-8) , which exhibits distinct physicochemical properties due to differing electronic and steric environments.

The SMILES notation encodes the branched chloroalkyl chain and acetylated aromatic ring . XLogP3 values of 2.3 indicate moderate lipophilicity, suggesting membrane permeability in biological systems.

Spectroscopic Characterization

While experimental spectral data (NMR, IR) are absent in available literature, computational models predict key features:

-

¹H NMR: Aromatic protons near δ 7.5–8.0 ppm (meta/para to acetyl), acetyl methyl at δ 2.6 ppm, and chloropropanamide methyl groups at δ 1.5–1.7 ppm.

-

IR: Strong stretches at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) .

Synthesis and Industrial Production

Synthetic Routes

Though explicit protocols are proprietary, retrosynthetic analysis suggests two plausible pathways:

Route 1: Acylation of 2-Aminoacetophenone

-

Chlorination of propionic acid derivative to form 2-chloropropanoyl chloride.

-

Reaction with 2-aminoacetophenone under Schotten-Baumann conditions:

Route 2: Friedel-Crafts Acetylation

-

Acylation of pre-formed N-(2-chloropropanoyl)aniline using acetyl chloride/AlCl₃.

Industrial-scale production likely employs continuous flow reactors to enhance yield and safety during exothermic amidation steps .

Quality Control Specifications

Commercial batches meet stringent criteria:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥95% or ≥97% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals (Pb) | <10 ppm | ICP-OES |

Physicochemical Properties

Experimental and calculated properties guide handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.67 g/mol | |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 3 (two C=O, Cl) | |

| Rotatable Bonds | 4 |

Solubility profiling remains incomplete, but analog data suggest:

-

Water: <1 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: ~10 mg/mL

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals Corp | 95% | 1 g | 648.81 |

| MolCore BioPharmatech | 97% | 5 g | 1005.43 |

Pricing reflects synthesis complexity and ISO certification requirements .

Pharmaceutical Relevance

As an advanced intermediate, N-(2-acetylphenyl)-2-chloropropanamide finds use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume